molecular formula C21H19NOS B7720150 2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one

2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one

Cat. No. B7720150
M. Wt: 333.4 g/mol
InChI Key: WFOPOQDMDPBQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one, also known as DPPE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPPE is a ketone compound that is synthesized by the reaction of piperidine and benzophenone.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one is not fully understood. However, it has been suggested that this compound may act as an inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory. It has also been found to have anti-inflammatory and anti-cancer properties. However, further research is needed to fully understand the effects of this compound on the body.

Advantages and Limitations for Lab Experiments

One advantage of using 2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one in lab experiments is its potential to improve cognitive function and memory. It may also have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully understand the effects of this compound on the body.

Future Directions

There are several future directions for the study of 2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one. One area of research is the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound may also have potential applications in the development of anti-inflammatory and anti-cancer drugs. Further research is needed to fully understand the effects of this compound on the body and its potential applications in various fields of scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is synthesized by the reaction of piperidine and benzophenone and has been found to have potential applications in the treatment of neurological disorders, as well as anti-inflammatory and anti-cancer properties. Further research is needed to fully understand the effects of this compound on the body and its potential applications in various fields of scientific research.

Synthesis Methods

2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one is synthesized by the reaction of piperidine and benzophenone in the presence of a reducing agent such as lithium aluminum hydride. The reaction results in the formation of this compound as a white crystalline solid with a melting point of 107-109°C.

Scientific Research Applications

2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one has been found to have potential applications in various fields of scientific research. It has been studied for its role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NOS/c1-24-19-14-8-13-18(15-19)22-21(23)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,20H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOPOQDMDPBQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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